
7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as 7-Chloro-5-(3-fluorobenzyl)-1,5-benzothiazepin-4-one, is a synthetic compound that is derived from the benzothiazepine family. It is a member of a group of compounds known as benzothiazepines, which are characterized by their ability to bind to and activate certain receptors in the body. 7-Chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a biologically active compound that has been extensively studied and has been found to have various pharmacological properties. This compound is of particular interest due to its ability to interact with various receptors in the body, and its potential to be used as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is used in the synthesis of novel 1,5-benzothiazepine derivatives, exhibiting potential biological activities, particularly as antimicrobial agents. For instance, Pant, Godwal, and Sanju (2021) synthesized various 1,5-benzothiazepine compounds with different substituents, including fluoro, chloro, and bromo, which showed notable antifungal activity against Candida albicans (Pant, Godwal, & Sanju, 2021).
- Levai (1992) researched chemical transformations of 1,5-benzothiazepin-4(5H)-ones, creating various derivatives through reactions with Lawesson's reagent, leading to the synthesis of sulfoxides and sulfones (Levai, 1992).
Pharmacological Research
- In pharmacological research, this compound has been used as a precursor or a core structure for developing various drug analogues with potential therapeutic effects. For instance, Zhao and Liu (2007) developed efficient methods for synthesizing benzothiazepin-4(5H)-one derivatives, which possess diverse biological activities and can be integrated with other privileged structures like benzimidazole (Zhao & Liu, 2007).
Antimicrobial and Antifungal Activities
- The compound's derivatives have been explored for antimicrobial and antifungal activities. A study by Xu (2005) on a structurally diverse library of benzothiazepine-fused β-lactam showed potential for antimicrobial applications (Xu, 2005).
- Research by Bairwa, Jain, and Sharma (2011) also synthesized 1,5-benzothiazepine derivatives, indicating their broad spectrum of biological activities, including antibacterial and anticancer properties (Bairwa, Jain, & Sharma, 2011).
Propiedades
IUPAC Name |
7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNOS/c17-12-4-5-15-14(9-12)19(16(20)6-7-21-15)10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIZSGFQDMUAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

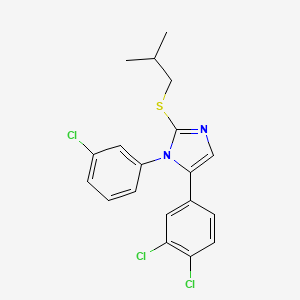
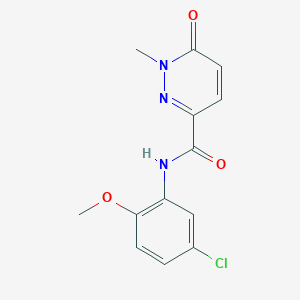
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)
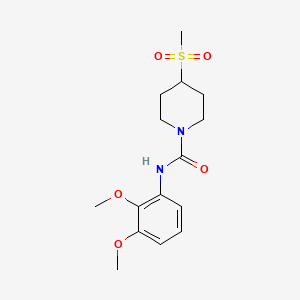

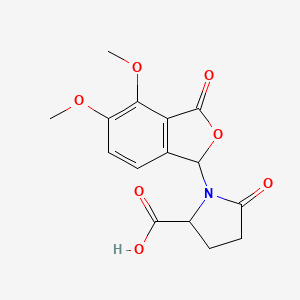
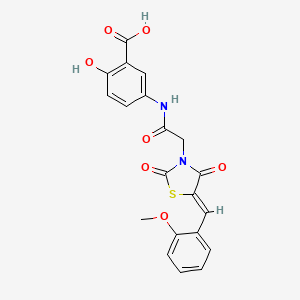
![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)

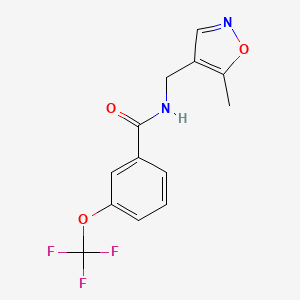
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)
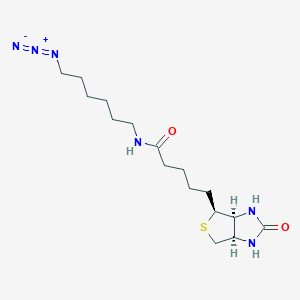
![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)